molecular formula C18H24O3 B1431846 (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol CAS No. 366495-94-5

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol

Cat. No.: B1431846
CAS No.: 366495-94-5
M. Wt: 290.4 g/mol
InChI Key: PROQIPRRNZUXQM-FMPUZFRRSA-N
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Description

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is a synthetic derivative of estradiol, a naturally occurring estrogen hormone. This compound is characterized by its unique structure, which includes deuterium atoms at specific positions, potentially altering its biological activity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol typically involves multiple steps, starting from estradiol or its derivatives. Key steps include selective deuteration at the 2 and 4 positions, which can be achieved using deuterated reagents under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially affecting its biological activity.

    Substitution: This reaction can replace specific atoms or groups within the molecule, leading to new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered biological properties.

Scientific Research Applications

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

    Biology: Investigated for its potential effects on estrogen receptor signaling and related biological processes.

    Medicine: Explored for its potential therapeutic applications, including hormone replacement therapy and cancer treatment.

    Industry: Utilized in the development of new materials and chemical processes that leverage its unique properties.

Mechanism of Action

The mechanism of action of (16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol involves its interaction with estrogen receptors, leading to the modulation of gene expression and cellular responses. The presence of deuterium atoms may influence its binding affinity and metabolic stability, potentially enhancing its therapeutic efficacy and reducing side effects.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: The parent compound, naturally occurring estrogen with well-known biological effects.

    Estrone: Another naturally occurring estrogen, structurally similar but with different biological activity.

    Ethinylestradiol: A synthetic derivative used in oral contraceptives, known for its high potency and stability.

Uniqueness

(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol is unique due to its specific deuteration, which can enhance its metabolic stability and alter its biological activity compared to other estrogens. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(8R,9S,13S,14S,16S,17R)-2,4-dideuterio-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16+,17+,18+/m1/s1/i3D,8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PROQIPRRNZUXQM-FMPUZFRRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC2=C(CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@@H]([C@@H]4O)O)C)C(=C1O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901028105
Record name 16-Epiestriol-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

366495-94-5
Record name 16-Epiestriol-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901028105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 2
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 3
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 4
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 5
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol
Reactant of Route 6
(16beta,17beta)-Estra-1,3,5(10)-triene-2,4-D2-3,16,17-triol

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